molecular formula C14H18BNO3 B1591276 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetonitrile CAS No. 475272-13-0

2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetonitrile

Cat. No. B1591276
M. Wt: 259.11 g/mol
InChI Key: KUWMNVDETFAUDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetonitrile” is a chemical compound. It is related to “4,4,5,5-Tetramethyl-1,3,2-dioxaborolane”, which is a commonly used reagent in organic synthesis .


Synthesis Analysis

The synthesis of this compound might involve the use of “4,4,5,5-Tetramethyl-1,3,2-dioxaborolane” as a reagent. This reagent is known to be used for the borylation of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .


Molecular Structure Analysis

The molecular structure of this compound is related to “4,4,5,5-Tetramethyl-1,3,2-dioxaborolane”. The crystal structure of related compounds has been studied .


Chemical Reactions Analysis

The chemical reactions involving this compound might include borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate. It might also involve hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .

Scientific Research Applications

Synthesis of Anticancer Compounds

Research has identified the synthesis of phenothiazine derivatives, showcasing the reactivity of certain nitriles in creating compounds with potential anticancer properties. The study emphasizes the synthesis process and the evaluation against specific cancer cell lines, indicating the compound's role in developing new therapeutic agents (Ahmed, Ebead, Afifi, & Abdel-Rahman, 2018).

Development of Stable Quinone Methides

Another study elaborates on the formation of highly stable quinone methides, a process facilitated by reactions with specific phenols, underlining the importance of such intermediates in organic synthesis and potential industrial applications (Nakayama, Yamashita, Hoshino, & Takemasa, 1977).

Advances in Copper Complex Chemistry

The formation of a Cu(II)-phenoxyl radical complex from a Cu(II)-phenolate complex provides insights into the mimicking of enzymatic functions, such as those seen in galactose oxidase, offering a pathway to understanding and developing biomimetic catalysts (Debnath, Kalita, Kumar, Mondal, & Ganguli, 2013).

Esterification Processes

The compound's role in facilitating the esterification of carboxylic acids with alcohols and phenols at room temperature highlights its utility in organic synthesis, making it a valuable tool for chemists working on synthesizing various esters (Balalaie, Mahdidoust, & Eshaghi-Najafabadi, 2008).

Reaction with Acetonitrile

A study directly relevant to the inquiry found that the reaction of substituted 1,3,2-dioxaborolanes with acetonitrile leads to the formation of 2-oxazolines. This reaction is influenced by the nature of the substituent on the boron atom, illustrating the compound's versatility in synthesizing heterocyclic compounds (Kuznetsov, Brusilovskii, & Mazepa, 2001).

properties

IUPAC Name

2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BNO3/c1-13(2)14(3,4)19-15(18-13)11-5-7-12(8-6-11)17-10-9-16/h5-8H,10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUWMNVDETFAUDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80590378
Record name [4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80590378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetonitrile

CAS RN

475272-13-0
Record name [4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80590378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A slurry of 357 mg (1.6 mmol) of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol and 650 mg (4.7 mmol) of K2CO3 in 5 ml DMF was cooled to 0° C. and treated with 220 μl (3.2 mmol) of bromoacetonitrile dropwise. The brown slurry was warmed to room temperature, stirred for 1.5 h, then was quenched with water (20 ml) and was extracted with benzene (3×). The combined organic layers were dried over Na2SO4, filtered, and the filtrate was purified by chromatography on silica gel (hexanes:EtOAc, 17:3) to give the title compound. 1H-NMR (CDCl3) δ 1.34 (s, 12 H), 4.79 (s, 2 H), 6.96 (d, J=8.5 Hz, 2 H), 7.80 (d, J=8.5 Hz, 2 H). Mass Spectrum (ESI) m/e=260.2 (M+1, triplet).
Quantity
357 mg
Type
reactant
Reaction Step One
Name
Quantity
650 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
220 μL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetonitrile
Reactant of Route 2
Reactant of Route 2
2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetonitrile
Reactant of Route 3
Reactant of Route 3
2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetonitrile
Reactant of Route 4
Reactant of Route 4
2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetonitrile
Reactant of Route 5
Reactant of Route 5
2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetonitrile
Reactant of Route 6
Reactant of Route 6
2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.